molecular formula C8H9BrMgO B3136529 4-Ethoxyphenylmagnesium bromide CAS No. 41842-30-2

4-Ethoxyphenylmagnesium bromide

Cat. No.: B3136529
CAS No.: 41842-30-2
M. Wt: 225.37 g/mol
InChI Key: PJLGJVIYKARPDT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(heptylamino)propanoate is an organic compound belonging to the class of amino-substituted propanoate esters. These compounds are typically synthesized via Michael addition reactions between methyl acrylate and primary or secondary amines, followed by purification via chromatography . The heptylamino substituent distinguishes it from other analogs by introducing a long aliphatic chain, which may influence solubility, lipophilicity, and reactivity.

Properties

IUPAC Name

magnesium;ethoxybenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLGJVIYKARPDT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41842-30-2
Record name 41842-30-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxyphenylmagnesium bromide is synthesized through the reaction of 4-ethoxybromobenzene with magnesium metal in an anhydrous solvent such as THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

C8H9Br+MgC8H9MgBr\text{C}_8\text{H}_9\text{Br} + \text{Mg} \rightarrow \text{C}_8\text{H}_9\text{MgBr} C8​H9​Br+Mg→C8​H9​MgBr

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. Some common reactions include:

    Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Coupling Reactions: Participates in coupling reactions with various electrophiles to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF, diethyl ether.

    Conditions: Inert atmosphere, low temperatures to control reaction rates.

Major Products:

Scientific Research Applications

4-Ethoxyphenylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some notable applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ethoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds .

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most analogs are synthesized via Michael addition or nucleophilic substitution. Methyl 3-(benzylamino)propanoate requires moderate temperatures (115°C), while stereochemically complex derivatives (e.g., ) employ asymmetric catalysis.
  • Purification: Silica gel chromatography is common for non-polar analogs (e.g., 3c), whereas polar derivatives (e.g., hydrochloride salts in ) may require crystallization.

Physical and Spectroscopic Properties

Table 2: NMR and Solubility Data
Compound Name ¹H-NMR Shifts (δ, ppm) ¹³C-NMR Shifts (δ, ppm) Solubility Reference
Methyl 3-(benzylamino)propanoate (3c) 3.65 (s, COOCH₃), 3.85 (m, CH₂NH) 172.5 (COOCH₃) Soluble in chloroform, methanol
(R,S)-3e (hept-4-en-3-ylamino analog) 1.25–1.45 (m, heptyl chain), 5.35 (m, CH=CH) 170.8 (COOCH₃) Soluble in DCM, ethyl acetate
Methyl (3S)-3-amino-3-phenylpropanoate HCl 3.10 (m, CH₂NH), 7.30 (m, aromatic) 173.1 (COOCH₃) Soluble in water, DMSO

Key Observations :

  • NMR Trends : The ester carbonyl (COOCH₃) resonates near 170–173 ppm in ¹³C-NMR across analogs. Aliphatic protons in heptyl chains (e.g., ) show broad multiplet signals (δ 1.25–1.45 ppm), while aromatic substituents (e.g., ) exhibit distinct aromatic proton shifts (δ 7.30 ppm).
  • Solubility : Aliphatic chains (e.g., heptyl) enhance lipophilicity, reducing water solubility compared to hydrophilic derivatives like hydrochloride salts .
Table 3: Functional Roles and Bioactivity
Compound Name Application/Bioactivity Reference
Methyl 3-(substituted amino)propanoate Intermediate for hydrazide synthesis (cholinesterase inhibitors)
Thiazole-containing amino acids Antimycobacterial agents
Methyl (3S)-3-amino-3-phenylpropanoate HCl Pharmaceutical intermediate

Key Observations :

  • Pharmaceutical Intermediates: Methyl 3-(substituted amino)propanoates are precursors for hydrazide derivatives with cholinesterase inhibitory activity .
  • Bioactivity : Thiazole-containing analogs (e.g., ) demonstrate antimycobacterial activity, suggesting that structural modifications (e.g., heterocyclic substituents) can tailor biological function.

Biological Activity

4-Ethoxyphenylmagnesium bromide is a Grignard reagent that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound, while structurally similar to other phenylmagnesium bromides, exhibits unique properties that are relevant for various applications, including anti-cancer research and organic synthesis.

  • Molecular Formula : C9H11BrMgO
  • Molecular Weight : 241.34 g/mol
  • CAS Number : 13139-86-1
  • Appearance : Typically exists as a colorless to pale yellow solution in tetrahydrofuran (THF).

Mechanistic Insights

The mechanism of action for related compounds often involves:

  • Receptor Binding : Compounds can act as selective estrogen receptor modulators (SERMs), influencing pathways associated with cell growth and apoptosis.
  • Cytotoxic Effects : Many phenylmagnesium bromides exhibit cytotoxicity towards various cancer cell lines, suggesting that they may induce cell death through apoptosis or necrosis.

Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineReference
4-Methoxyphenylmagnesium bromideAntiproliferativeMCF-7 (Breast)
This compoundHypothesized Anti-cancer--
Other Phenyl Grignard ReagentsCytotoxicityVarious Cancer Lines

Case Studies

  • Inhibition of Breast Cancer Cells :
    A study demonstrated that 4-methoxyphenylmagnesium bromide effectively inhibited the growth of MCF-7 breast cancer cells. The compound was shown to bind estrogen receptors, leading to decreased cell proliferation and increased apoptosis rates .
  • Synthesis and Activity Correlation :
    Research into related Grignard reagents has revealed a correlation between structural modifications and biological activity. For example, changes in substituents on the phenyl ring significantly affect the binding affinity and cytotoxicity towards cancer cells .

Research Findings

Recent studies have expanded on the potential applications of Grignard reagents in drug development. The ability of these compounds to act as intermediates in organic synthesis allows for the creation of more complex molecules that can be tailored for specific biological activities. The synthesis pathways often involve cross-coupling reactions, which have been optimized for higher yields and selectivity .

Q & A

Q. What is the standard laboratory synthesis protocol for preparing 4-Ethoxyphenylmagnesium bromide?

this compound, a Grignard reagent, is typically synthesized via reaction of magnesium metal with 4-bromoethoxybenzene in an anhydrous ether solvent (e.g., tetrahydrofuran, THF). Key steps include:

  • Reagent Preparation : Use rigorously dried magnesium turnings and freshly distilled THF under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
  • Initiation : A small amount of 4-bromoethoxybenzene is added to activate the magnesium. Exothermic reaction initiation is indicated by cloudiness and reflux.
  • Reaction Completion : Maintain reflux until magnesium is consumed (monitored by cessation of gas evolution). The resulting solution is typically 0.5–1.0 M in THF .
  • Quality Control : Titration with a standardized acid (e.g., HCl) confirms reagent concentration.

Q. What safety precautions are critical when handling this compound?

  • Flammability : Highly reactive with moisture/air. Use flame-resistant equipment and inert gas lines. Avoid sparks/open flames .
  • Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use fume hoods for all manipulations .
  • Spill Management : Neutralize spills with dry sand or inert adsorbents. Do not use water—vigorous exothermic reactions may occur .
  • Storage : Store in sealed, flame-resistant containers under argon at –20°C. Solutions in THF are stable for weeks if kept anhydrous .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in cross-coupling reactions?

  • Solvent Selection : THF or diethyl ether ensures solubility. Polar aprotic solvents (e.g., 2-Me-THF) may enhance reactivity in low-temperature reactions .
  • Catalyst Screening : Palladium (e.g., Pd(PPh₃)₄) or nickel catalysts (e.g., NiCl₂(dppp)) improve coupling efficiency with aryl halides. Optimize catalyst loading (0.5–5 mol%) via Design of Experiments (DoE) .
  • Temperature Control : Slow addition at –78°C minimizes side reactions (e.g., β-hydride elimination). Gradual warming to room temperature ensures complete conversion .
  • Byproduct Analysis : Use GC-MS or capillary electrophoresis to identify bromide ions or dimeric byproducts, adjusting stoichiometry accordingly .

Q. What spectroscopic techniques are most effective for characterizing this compound and its reaction products?

  • NMR Spectroscopy : ¹H NMR (in deuterated THF) shows characteristic Mg-bound ethoxy signals (δ 1.2–1.4 ppm for CH₃, δ 3.6–4.0 ppm for OCH₂). Post-quenching, analyze organic products (e.g., alcohols) in CDCl₃ .
  • IR Spectroscopy : C-O stretching (1050–1150 cm⁻¹) and Mg-Br vibrations (400–500 cm⁻¹) confirm reagent integrity .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion clusters (e.g., [C₈H₉O-Mg-Br]⁺) for structural validation .

Q. How do competing reaction pathways (e.g., nucleophilic addition vs. single-electron transfer) influence product distribution?

  • Substrate Electronic Effects : Electron-deficient carbonyls favor nucleophilic addition (e.g., ketones → tertiary alcohols). Conjugated systems (α,β-unsaturated esters) may undergo 1,4-addition or SET mechanisms, leading to radical intermediates .
  • Solvent Polarity : Ethers stabilize Grignard aggregates, promoting nucleophilic pathways. Coordinating additives (e.g., HMPA) can shift selectivity toward SET .
  • Kinetic vs. Thermodynamic Control : Low temperatures (–78°C) favor kinetic products (e.g., less substituted alcohols), while room temperature favors thermodynamic outcomes .

Q. What advanced applications does this compound have in materials science?

  • Polymer Synthesis : Acts as initiator for anionic polymerization of styrenics or acrylates, yielding tailored molecular weights (Đ < 1.1) .
  • Perovskite Precursors : Ethoxy groups stabilize lead halide frameworks in optoelectronic devices. Post-functionalization enhances hole-transport layer efficiency .
  • Surface Functionalization : Grafting onto silicon or gold surfaces (via Mg-mediated bonds) creates self-assembled monolayers for biosensor applications .

Methodological Notes

  • Contradictions in Data : Some safety protocols (e.g., spill neutralization) vary between sources. Always prioritize institutional guidelines over general recommendations .
  • Experimental Reproducibility : Batch-to-batch variability in magnesium reactivity necessitates pre-activation with iodine or 1,2-dibromoethane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxyphenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
4-Ethoxyphenylmagnesium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.